3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C22H16Br2N2O4S It is characterized by the presence of bromine atoms, a phenoxymethyl group, and a benzoylcarbamothioylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound .
Scientific Research Applications
3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of the phenoxymethyl and benzoylcarbamothioylamino groups.
3,5-Dibromobenzoic acid: Lacks the additional functional groups present in 3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid.
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
532431-31-5 |
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Molecular Formula |
C22H16Br2N2O4S |
Molecular Weight |
564.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C22H16Br2N2O4S/c23-15-10-17(21(28)29)19(18(24)11-15)25-22(31)26-20(27)14-8-6-13(7-9-14)12-30-16-4-2-1-3-5-16/h1-11H,12H2,(H,28,29)(H2,25,26,27,31) |
InChI Key |
GTXUYGHHZPDCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3Br)Br)C(=O)O |
Origin of Product |
United States |
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